2-Decyl-3-(4-methylhexyl)oxirane

Description

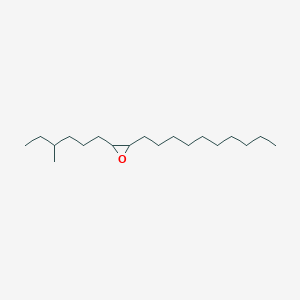

2-Decyl-3-(4-methylhexyl)oxirane (CAS 35898-60-3) is a substituted epoxide characterized by a three-membered oxirane ring with a decyl (C₁₀H₂₁) group at position 2 and a 4-methylhexyl (C₇H₁₅) substituent at position 3. Its molecular formula is C₁₉H₃₈O, with a molecular weight of 282.5 g/mol and a topological polar surface area of 12.5 Ų . Structurally, the molecule contains 14 rotatable bonds, contributing to conformational flexibility . Notably, stereoisomerism is observed in related compounds (e.g., (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane, CAS 54910-51-9), which differ in substituent positioning and stereochemistry .

Properties

CAS No. |

35898-60-3 |

|---|---|

Molecular Formula |

C19H38O |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

2-decyl-3-(4-methylhexyl)oxirane |

InChI |

InChI=1S/C19H38O/c1-4-6-7-8-9-10-11-12-15-18-19(20-18)16-13-14-17(3)5-2/h17-19H,4-16H2,1-3H3 |

InChI Key |

QEGHISCKLVWQRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1C(O1)CCCC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two main methods for synthesizing 2-Decyl-3-(4-methylhexyl)oxirane:

Chiral Pool Synthesis: This method involves using chiral starting materials to construct the desired stereochemistry.

Asymmetric Epoxidation: This method is quicker, easier, and more cost-effective. It involves constructing an epoxide ring from diols through processes such as filtration and chromatography.

Industrial Production Methods

Industrial production of epoxides, including this compound, typically involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Decyl-3-(4-methylhexyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions.

Reduction: Reduction reactions can convert the epoxide into alcohols.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids such as m-chloroperoxybenzoic acid (MCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.

Major Products

Oxidation: Produces diols or other oxygenated compounds.

Reduction: Produces alcohols.

Substitution: Produces substituted alcohols or ethers.

Scientific Research Applications

2-Decyl-3-(4-methylhexyl)oxirane has several scientific research applications:

Chemistry: Used as a model compound for studying epoxide reactions and mechanisms.

Biology: Acts as a sex pheromone in moths, aiding in the study of insect behavior and ecology.

Industry: Used in pest management to control moth populations by disrupting mating patterns.

Mechanism of Action

The primary mechanism of action for 2-Decyl-3-(4-methylhexyl)oxirane is its role as a sex pheromone. Female moths release this compound to attract male moths for mating. The compound binds to specific receptors in the male moths, triggering a behavioral response that leads them to the female . This mechanism involves molecular targets such as olfactory receptors and neural pathways in the moths.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The 4-methylhexyl vs. 5-methylhexyl isomers (CAS 35898-60-3 vs. 35898-62-5) differ in branching position, which may influence steric hindrance and reactivity .

- Stereochemistry : The (2S,3R)-configured isomer (CAS 54910-51-9) demonstrates how stereochemical variations could affect biological interactions or catalytic activity .

- Hydrophobicity : The XLogP3 value of 8.2 for this compound far exceeds that of smaller analogs (e.g., 1.9 for CAS 823191-36-2), highlighting its lipophilic nature .

Reactivity and Stability

Epoxide reactivity is governed by the strain in the oxirane ring. For example:

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.